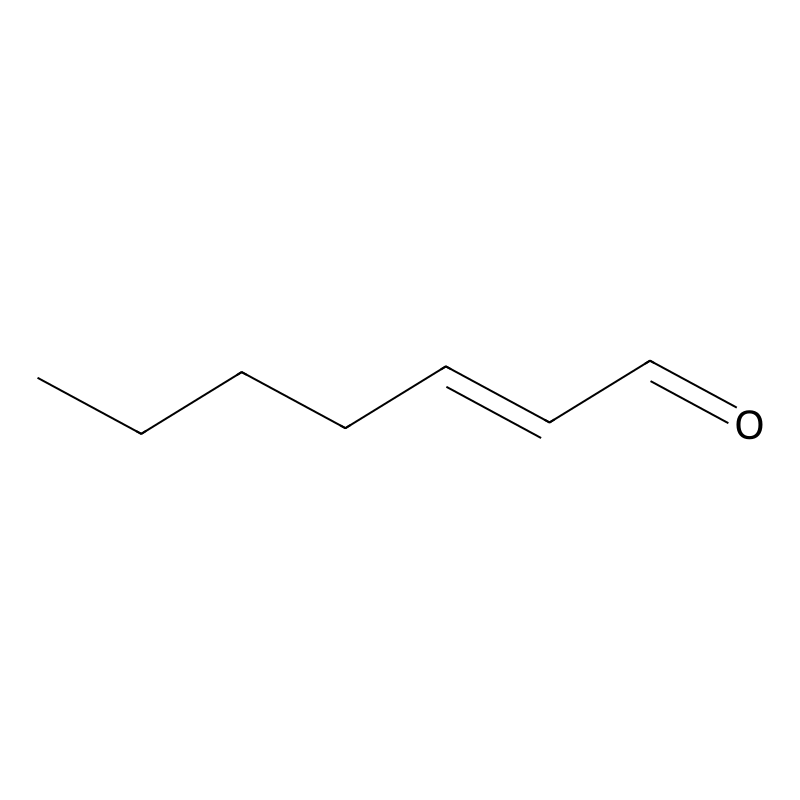trans-2-Heptenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Antifungal Properties:
One of the most promising research areas regarding 2-Heptenal is its antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, including the notorious Aspergillus flavus, responsible for producing harmful mycotoxins in stored grains []. 2-Heptenal disrupts the fungal cell membrane, leading to leakage of essential electrolytes and ultimately inhibiting its growth []. This research suggests its potential as a natural and sustainable alternative to synthetic fungicides for preserving food and preventing mycotoxin contamination.
Flavor and Fragrance Applications:
2-Heptenal is a naturally occurring flavor and fragrance compound found in various fruits, vegetables, and insects []. It contributes to the characteristic aroma of fruits like grape, apple, orange, and pear []. This has led to its potential use in the food and fragrance industries, where it can be used as a natural flavoring agent or in the creation of perfumes and cosmetics. However, further research is needed to determine its safety and optimal use in these applications.
Trans-2-Heptenal, also known as 2-heptenal or 3-butylacrolein, is an organic compound classified as a medium-chain aldehyde, specifically a fatty aldehyde. Its molecular formula is C7H12O, and it has a linear structure with a double bond between the second and third carbon atoms. This compound is a clear, colorless liquid that is hydrophobic and practically insoluble in water. Trans-2-Heptenal is notable for its distinct odor, described as green, fatty, and reminiscent of fruit, particularly apples .
The compound exists in two isomeric forms: trans-2-heptenal and cis-2-heptenal, with the trans form being more prevalent and significant in various applications. It can be found in natural sources such as the peel of Malaysian pomelo and in the scent gland secretion of the rice stink bug (Oebalus pugnax) .
2-Heptenal is likely to exhibit some of the following hazards:
- Flammability: Flammable liquid, similar to other aldehydes.
- Skin and eye irritant: May cause irritation upon contact.
- Inhalation hazard: Inhalation may cause respiratory irritation.
- Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions with nucleophiles such as alcohols and amines to form respective hemiacetals and imines.
- Oxidation: Trans-2-Heptenal can be oxidized to form corresponding carboxylic acids.
- Condensation: It can react with other aldehydes or ketones in condensation reactions, leading to the formation of larger molecules.
One specific study demonstrated trans-2-heptenal's reaction with peanut proteins, where derivatives were quantified after heating the protein extract .
Trans-2-Heptenal has been identified as a uremic toxin, which means it can have detrimental effects on kidney function when accumulated in the body. Chronic exposure to uremic toxins like trans-2-heptenal can lead to renal damage and chronic kidney disease . Additionally, it has been noted for its potential role in flavoring and aroma applications due to its pleasant scent profile.
Trans-2-Heptenal can be synthesized through several methods:
- Dehydration of Alcohols: The dehydration of 2-heptanol can yield trans-2-heptenal.
- Oxidation of Alkenes: The oxidation of 1-heptene or other related alkenes can also produce this aldehyde.
- Aldol Condensation: Trans-2-Heptenal can be synthesized via aldol condensation reactions involving acetaldehyde and other carbonyl compounds.
These methods are typically conducted under controlled conditions to ensure high yield and purity of the product.
Trans-2-Heptenal finds applications across various industries:
- Flavoring Agent: It is used in food products for its fruity flavor profile.
- Fragrance Industry: Due to its pleasant odor, it is utilized in perfumes and scented products.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
The compound's unique properties make it valuable in both culinary and industrial contexts.
Research on trans-2-heptenal has highlighted its interactions with biological macromolecules. For instance, studies have shown how it reacts with proteins, particularly focusing on its binding characteristics with peanut proteins . Such interactions are crucial for understanding its biological implications and potential toxicity.
Trans-2-Heptenal shares structural similarities with several other aldehydes and unsaturated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octen-3-one | C8H14O | Has a longer carbon chain; used in flavoring |
| Hexanal | C6H12O | Shorter chain; common in fatty acids |
| 3-Hexen-1-al | C6H10O | Unsaturated; known for its green odor |
| Nonanal | C9H18O | Longer chain; floral aroma used in perfumery |
Trans-2-Heptenal stands out due to its specific chain length and unique fruity aroma profile that differentiates it from these similar compounds. Its role as a uremic toxin also adds a layer of biological significance not shared by all similar aldehydes.
Physical Description
XLogP3
Boiling Point
Density
0.857-0.863
UNII
GHS Hazard Statements
H226 (76.35%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.35%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (76.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Acute Toxic;Irritant
Other CAS
29381-66-6
2463-63-0
Wikipedia
Hept-2-enal
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2-Heptenal: ACTIVE






